molecular formula C10H20O3 B3050386 2-Hydroxyethyl 2-ethylhexanoate CAS No. 25601-36-9

2-Hydroxyethyl 2-ethylhexanoate

Cat. No.: B3050386
CAS No.: 25601-36-9
M. Wt: 188.26 g/mol
InChI Key: QAXOFQZVRNEBFD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-ethylhexanoate is an organic compound with the molecular formula C10H20O3. It is an ester formed from the reaction of 2-ethylhexanoic acid and 2-hydroxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 2-ethylhexanoate can be synthesized through the esterification reaction between 2-ethylhexanoic acid and 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to promote esterification. The product is continuously removed from the reactor to drive the reaction to completion. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 2-ethylhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its excellent solubility and compatibility with various polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-ethylhexanoate involves its interaction with molecular targets through its ester and hydroxyl functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s reactivity and solubility. The pathways involved in its mechanism of action depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl acrylate: Another ester with similar applications in coatings and adhesives.

    2-Hydroxyethyl acrylate: Used in the production of polymers and as a crosslinking agent.

Uniqueness

2-Hydroxyethyl 2-ethylhexanoate is unique due to its combination of ester and hydroxyl functional groups, which provide it with distinct solubility and reactivity properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics.

Properties

IUPAC Name

2-hydroxyethyl 2-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-5-6-9(4-2)10(12)13-8-7-11/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXOFQZVRNEBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26027-36-1
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-ethyl-1-oxohexyl)-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-(2-ethyl-1-oxohexyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26027-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25601-36-9
Record name Ethylene glycol mono(2-ethylhexanoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025601369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYLENE GLYCOL MONO(2-ETHYLHEXANOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NYL17I2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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